molecular formula C11H22ClN3O2 B1424221 1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE CAS No. 1159822-74-8

1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE

Cat. No.: B1424221
CAS No.: 1159822-74-8
M. Wt: 263.76 g/mol
InChI Key: WUEHVAPCEZFKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring and a piperazine ring, which contribute to its unique chemical properties .

Properties

CAS No.

1159822-74-8

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c15-11(14-7-9-16-10-8-14)1-4-13-5-2-12-3-6-13;/h12H,1-10H2;1H

InChI Key

WUEHVAPCEZFKRV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride can be compared with other similar compounds, such as:

    1-Morpholino-3-(piperazin-1-yl)propan-1-one hydrochloride: Similar in structure but differs in the presence of hydrochloride instead of dihydrochloride.

    3-(Piperazin-1-yl)propan-2-ol derivatives: These compounds share the piperazine moiety but differ in the rest of the structure.

The uniqueness of this compound lies in its specific combination of the morpholine and piperazine rings, which confer distinct chemical and biological properties .

Biological Activity

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride, also known by its CAS number 1258639-36-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1258639-36-9

The compound is characterized by the presence of morpholine and piperazine moieties, which are known to enhance the pharmacological profile of various drugs.

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties in various animal models. Studies have shown that it can protect against seizures in models such as the maximal electroshock (MES) and 6 Hz tests. Compounds with similar structures have demonstrated ED50 values indicating significant anticonvulsant efficacy .
  • Neuroprotective Effects : The neuroprotective potential of this compound is attributed to its interaction with voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and neurotransmission. Compounds with piperazine derivatives have shown balanced inhibition of these channels, suggesting that they may help stabilize neuronal activity during pathological conditions .
  • Antinociceptive Properties : Preliminary studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways involving TRPV1 receptors. Compounds related to this structure have shown varying affinities for these receptors, suggesting a role in pain management .

Therapeutic Applications

The biological activities of this compound position it as a candidate for several therapeutic applications:

  • Epilepsy Treatment : Given its anticonvulsant properties, it may serve as a treatment option for epilepsy.
  • Pain Management : Its potential analgesic effects could make it useful in managing chronic pain conditions.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Anticonvulsant Efficacy : In a study evaluating various piperazine derivatives, compounds similar to 1-Morpholino-3-(piperazin-1-yl)propan-1-one were found to significantly reduce seizure activity in rodent models. For instance, one derivative showed an ED50 value of 62.14 mg/kg in the MES test .
  • Neurotoxicity Assessment : In a hepatotoxicity study, compounds structurally related to 1-Morpholino-3-(piperazin-1-yl)propan-1-one were tested for cytotoxic effects on Hep G2 cells. Results indicated that at lower concentrations (1–10 µM), these compounds did not exhibit significant cytotoxicity, suggesting a favorable safety profile .

Data Summary

Activity TypeObservationsReference
AnticonvulsantED50 values indicating significant efficacy
NeuroprotectiveInteraction with sodium/calcium channels
AntinociceptiveModulation of TRPV1 receptor activity
HepatotoxicityNo significant cytotoxicity at low concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.